molecular formula C10H13N3O3 B2354928 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one CAS No. 1461726-82-8

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Cat. No.: B2354928
CAS No.: 1461726-82-8
M. Wt: 223.232
InChI Key: LGJTWTMNNOATLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a nitro group, and a pyridinone ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methyl-3-nitropyridin-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to its combination of a nitro group, a dimethylamino group, and a pyridinone ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(E)-2-(dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-11(2)6-4-8-5-7-12(3)10(14)9(8)13(15)16/h4-7H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJTWTMNNOATLQ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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